molecular formula C7H8BrN3O B13070476 4-Amino-2-bromo-N'-hydroxybenzene-1-carboximidamide

4-Amino-2-bromo-N'-hydroxybenzene-1-carboximidamide

Katalognummer: B13070476
Molekulargewicht: 230.06 g/mol
InChI-Schlüssel: XSKILTSTVZGPCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C7H8BrN3O and a molecular weight of 230.06 g/mol . This compound is known for its unique structure, which includes an amino group, a bromine atom, and a hydroxybenzene carboximidamide moiety. It is primarily used in research and development due to its versatile chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of 4-bromoaniline with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxybenzene carboximidamide group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide can be compared with other similar compounds, such as:

    4-Amino-2-chloro-N’-hydroxybenzene-1-carboximidamide: Similar structure but with a chlorine atom instead of bromine.

    4-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide: Similar structure but with a fluorine atom instead of bromine.

    4-Amino-2-iodo-N’-hydroxybenzene-1-carboximidamide: Similar structure but with an iodine atom instead of bromine.

The uniqueness of 4-Amino-2-bromo-N’-hydroxybenzene-1-carboximidamide lies in its specific chemical properties and reactivity, which can be leveraged for various research and industrial applications.

Eigenschaften

Molekularformel

C7H8BrN3O

Molekulargewicht

230.06 g/mol

IUPAC-Name

4-amino-2-bromo-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H8BrN3O/c8-6-3-4(9)1-2-5(6)7(10)11-12/h1-3,12H,9H2,(H2,10,11)

InChI-Schlüssel

XSKILTSTVZGPCO-UHFFFAOYSA-N

Isomerische SMILES

C1=CC(=C(C=C1N)Br)/C(=N/O)/N

Kanonische SMILES

C1=CC(=C(C=C1N)Br)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.